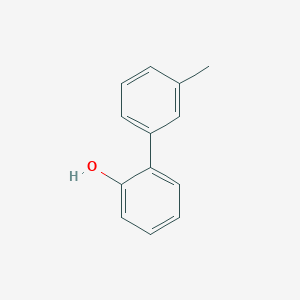

2-(3-Methylphenyl)phenol

Vue d'ensemble

Description

2-(3-Methylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group (a hydroxyl group attached to a benzene ring) with a methyl group attached to the meta position of the phenyl ring

Mécanisme D'action

Target of Action

It is known that phenolic compounds, which include 2-(3-methylphenyl)phenol, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The specific mode of action of this compound is not well-documented. Phenolic compounds, in general, are known to interact with their targets through various mechanisms. For instance, phenol, a related compound, is a potent proteolytic agent that dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants, synthesized through the pentose phosphate, shikimate, and phenylpropanoid pathways . They are also known to affect a wide range of biochemical pathways due to their diverse biological activities . .

Pharmacokinetics

It is known that the bioavailability of phenolic compounds begins in the oral cavity via metabolism reactions . The major metabolites produced after oral administration of related phenolic compounds are excreted through urine .

Result of Action

Phenolic compounds, in general, are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-methylphenyl phenyl ether. This process uses a palladium or nickel catalyst under high pressure and temperature to achieve the desired product with high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Applications De Recherche Scientifique

2-(3-Methylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Comparaison Avec Des Composés Similaires

- 2-Methylphenol (o-Cresol)

- 3-Methylphenol (m-Cresol)

- 4-Methylphenol (p-Cresol)

Comparison: 2-(3-Methylphenyl)phenol is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to other methylphenols, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where other isomers may not be as effective.

Activité Biologique

2-(3-Methylphenyl)phenol, also known as 3-methyl-2-phenylphenol, is a phenolic compound with potential biological activities. Its structure comprises a phenolic hydroxyl group attached to a biphenyl system, which can influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antiproliferative effects, and other relevant biological interactions.

The molecular formula of this compound is C13H12O, with a molecular weight of 196.24 g/mol. The compound exhibits typical phenolic reactivity, particularly in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl group on the aromatic ring.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study involving mixed ligand complexes of metal ions with this phenolic compound showed significant antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of this compound and Its Complexes

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Mixed Ni(II) Complex | S. aureus | 25 |

| Mixed Cu(II) Complex | P. aeruginosa | 30 |

| Mixed Fe(III) Complex | B. subtilis | 20 |

Antiproliferative Effects

Recent studies have indicated that this compound may possess antiproliferative effects against cancer cell lines. In vitro assays conducted on MCF-7 breast cancer cells revealed that the compound could inhibit cell proliferation significantly. The IC50 value for this compound was found to be approximately 45 µM, indicating moderate antiproliferative activity compared to standard chemotherapeutics .

Table 2: Antiproliferative Activity of this compound

The mechanism through which this compound exerts its biological effects involves several pathways:

- Tubulin Interaction : Similar to other phenolic compounds, it may bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial efficacy.

- Electrophilic Reactions : The phenolic hydroxyl group can participate in various biochemical reactions, influencing enzyme activity and signaling pathways.

Case Studies

A study published in a peer-reviewed journal highlighted the use of this compound in enhancing the efficacy of certain antibiotics against resistant bacterial strains. By combining this compound with standard antibiotics, researchers observed a synergistic effect that reduced MIC values significantly .

Another case study focused on its application in wastewater treatment, where it was subjected to alkaline hydrolysis to enhance its biodegradability and reduce toxicity . This process not only improved the removal efficiency of phenolic compounds but also facilitated the regeneration of valuable resources from wastewater.

Propriétés

IUPAC Name |

2-(3-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMMSJUIGAXYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458673 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214268-26-5 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.